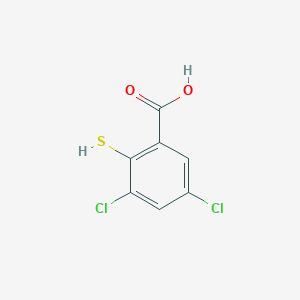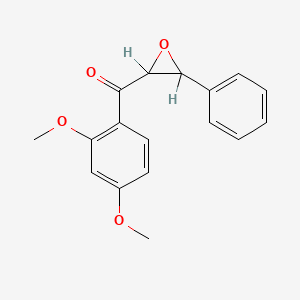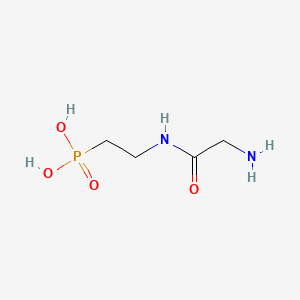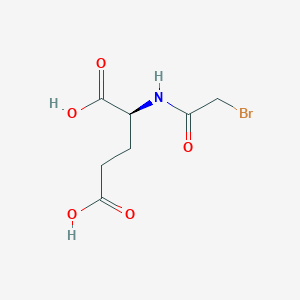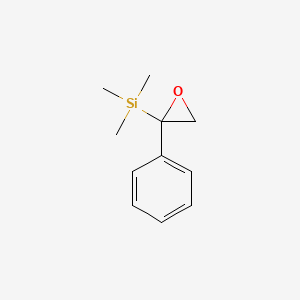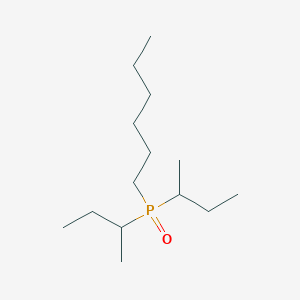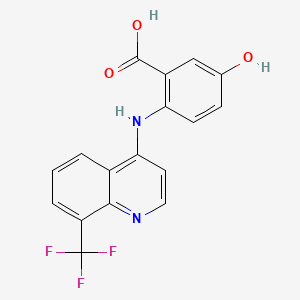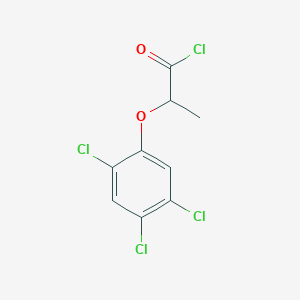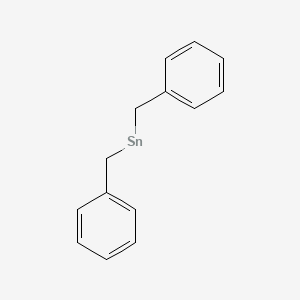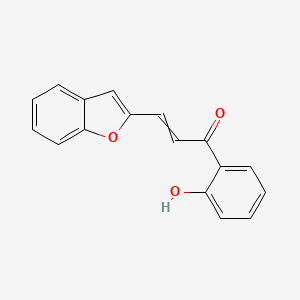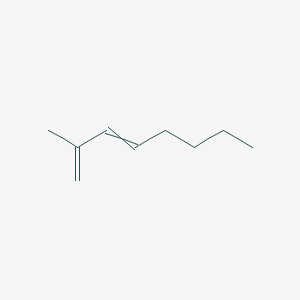
2-Methylocta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylocta-1,3-diene is an organic compound belonging to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for delocalization of electrons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylocta-1,3-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of organohalides or the dehydration of alcohols. For instance, starting with an alkyl dihalide, dehydrohalogenation can be achieved using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the dehydration of alcohols using acid catalysts like sulfuric acid or phosphoric acid under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the pyrolysis of suitable precursors or the catalytic dehydrogenation of alkenes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylocta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form 1,2- and 1,4-addition products.
Oxidation: It can be oxidized using reagents like ozone (ozonolysis) to form carbonyl compounds.
Polymerization: It can undergo polymerization to form synthetic rubbers and other polymers.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or Br2, typically in a solvent such as dichloromethane, at varying temperatures to control the product distribution.
Oxidation: Ozone in a solvent like methanol, followed by reductive workup with zinc dust.
Major Products
Electrophilic Addition: 1,2- and 1,4-addition products, depending on the reaction conditions.
Oxidation: Aldehydes and ketones from ozonolysis.
Applications De Recherche Scientifique
2-Methylocta-1,3-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylocta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations during electrophilic addition . In biological systems, it may interact with enzymes and other molecular targets through its conjugated diene structure, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Methylocta-1,3-diene can be compared to other conjugated dienes like isoprene (2-methylbuta-1,3-diene) and butadiene. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications . For instance:
Isoprene: Used extensively in the production of natural rubber and other polymers.
Butadiene: A key monomer in the production of synthetic rubber and plastics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
53735-44-7 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
2-methylocta-1,3-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h7-8H,2,4-6H2,1,3H3 |
Clé InChI |
NSYRAUUZGRPOHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
